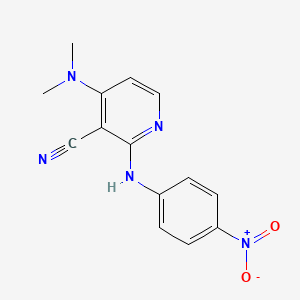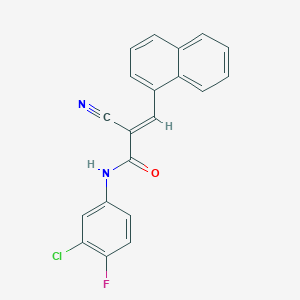
3-(2,4-dimethyl-5-(N-methylmethylsulfonamido)phenylsulfonamido)-N-(p-tolyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such compounds often involves methodologies for the introduction of various bio-relevant functional groups . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C20H27N3O5S2.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds typically involve a ring cleavage methodology reaction . This process allows for the selective introduction of multiple functional groups .科学的研究の応用
Chelation Therapy in Metal Intoxication
Sodium 2,3-dimercapto-1-propane sulfonate, a chelating agent chemically related to the query compound, is employed to treat metal intoxication. It binds to heavy metals like mercury and arsenic, facilitating their excretion from the body. This method has proven effective in reducing the body burdens of these metals, as evidenced by the DMPS-Hg and DMPS-As challenge tests, which measure mercury and arsenic excretion in urine after DMPS administration (Aposhian, 1998).
Alzheimer's Disease Treatment
3-amino-1-propanesulfonic acid (3APS), structurally similar to the compound , was studied as a potential treatment for Alzheimer's disease. It binds to amyloid-β, a protein associated with Alzheimer’s, reducing its levels in the cerebrospinal fluid. Although the treatment did not significantly impact cognitive scores during the study, its ability to penetrate the blood-brain barrier and modulate amyloid-β levels indicates potential therapeutic value (Aisen et al., 2006).
Soil Fumigation and Associated Health Impacts
Dimethyl disulfide (DMDS), another compound related to the one , is used as a soil fumigant and has replaced methyl bromide. While DMDS is effective for this purpose, its use has been associated with various health issues, including eye pain, throat irritation, and nausea, among others. Public health investigations underscore the need for improved safety measures and community notification when DMDS is applied, due to its potential health impacts on nearby populations (Mulay et al., 2016).
Drug Eruptions and Skin Reactions
Methylsulfonylmethane (MSM), which shares a sulfonyl functional group with the query compound, is a dietary supplement known for its anti-inflammatory and analgesic properties. However, there have been reports of adverse reactions, such as eczematous drug eruptions, highlighting the importance of understanding the potential side effects and toxicological aspects of similar compounds (Kim et al., 2016).
将来の方向性
特性
IUPAC Name |
3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5S2/c1-14-6-8-17(9-7-14)22-20(24)10-11-21-30(27,28)19-13-18(15(2)12-16(19)3)23(4)29(5,25)26/h6-9,12-13,21H,10-11H2,1-5H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPZUXQUFOUIGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCNS(=O)(=O)C2=C(C=C(C(=C2)N(C)S(=O)(=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethyl-5-(N-methylmethylsulfonamido)phenylsulfonamido)-N-(p-tolyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]amino}acetamide](/img/structure/B2643610.png)



![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2643616.png)
![[1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride](/img/no-structure.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2643619.png)


![Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2643626.png)
![N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2643628.png)